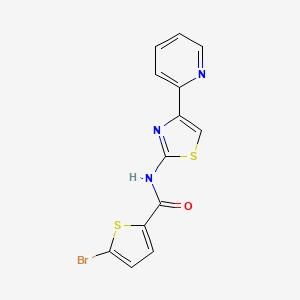

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a versatile material used in scientific research1. Its unique structure offers potential applications in various fields, such as medicinal chemistry and materials science1.

Synthesis Analysis

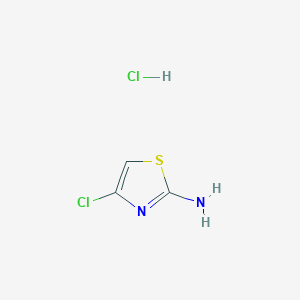

Unfortunately, I couldn’t find specific information on the synthesis of “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide”. However, there are related compounds that have been synthesized. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized2. Another study reported the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives3.Molecular Structure Analysis

The molecular structure of “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is complex, containing several functional groups. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis

Again, I couldn’t find specific information on the chemical reactions involving “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide”. However, related compounds have been involved in various chemical reactions. For instance, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde4.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” are not explicitly mentioned in the sources I found. However, a related compound, 5-Bromo-2-thiophenecarboxaldehyde, has a refractive index of 1.637 (lit.), a boiling point of 105-107 °C/11 mmHg (lit.), and a density of 1.607 g/mL at 25 °C (lit.)4.Scientific Research Applications

Synthesis and Reactivity

The compound 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a versatile compound used in the synthesis of various organic molecules. Studies have shown that similar thiophene-2-carboxamide compounds can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, primarily at the thiophene ring's 5-position, indicating a potential for chemical modification and the creation of derivatives with diverse properties (Aleksandrov et al., 2020).

Synthesis of Derivatives and Their Properties

Derivatives of thiophene-2-carboxamide, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been synthesized via Suzuki cross-coupling reactions. These derivatives exhibit intriguing properties, including various electronic and nonlinear optical attributes, as assessed by Density Functional Theory (DFT) calculations. These properties include reactivity parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness. Particularly, the electronic delocalization over pyrazine, benzene, and thiophene rings in these compounds has been studied for their nonlinear optical (NLO) behavior, demonstrating their potential in electronic and photonic applications (Ahmad et al., 2021).

Crystal Structure Analysis

The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, structurally related to the query compound, has been analyzed using various spectroscopic techniques and X-ray crystallography. This detailed structural analysis provides insights into the molecular arrangement, bond lengths, and angles, offering a foundation for understanding the molecular geometry and interactions of similar compounds (Anuradha et al., 2014).

Safety And Hazards

Future Directions

The future directions for “5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide” could involve further exploration of its potential applications in medicinal chemistry and materials science1. More research could also be done to understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Please note that this analysis is based on the information I found, and there may be more recent or detailed information available in scientific literature or databases. Always consult with a qualified professional or researcher for more accurate information.

properties

IUPAC Name |

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNFOQABHVJICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-nitrobenzamide](/img/structure/B2635511.png)

![5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole](/img/structure/B2635517.png)

![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2635520.png)

![2-ethyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2635525.png)

![N-{4-[(4-phenoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2635533.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2635534.png)